molecular formula C22H17N7O3S2 B12635469 N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

Cat. No.: B12635469
M. Wt: 491.5 g/mol
InChI Key: AVVJHYLPDXHYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .

Scientific Research Applications

N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzo[c][1,2,5]thiadiazole moiety is known to participate in electron transfer processes, which can be crucial for its activity as a fluorescent probe or in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is unique due to the combination of the benzo[c][1,2,5]thiadiazole and quinoxaline moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a multifunctional probe in scientific research .

Properties

Molecular Formula

C22H17N7O3S2

Molecular Weight

491.5 g/mol

IUPAC Name

N-[4-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C22H17N7O3S2/c1-13(30)23-14-9-11-15(12-10-14)24-21-22(26-17-6-3-2-5-16(17)25-21)29-34(31,32)19-8-4-7-18-20(19)28-33-27-18/h2-12H,1H3,(H,23,30)(H,24,25)(H,26,29)

InChI Key

AVVJHYLPDXHYTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.